Benvitimod

Vue d'ensemble

Description

C'est un stilbénoïde bactérien produit par Photorhabdus luminescens, un bacille à Gram négatif qui vit en symbiose avec les nématodes Heterorhabditis . Le tapinarof est un agent thérapeutique modulateur du récepteur des hydrocarbures aromatiques (TAMA) et a été approuvé pour le traitement du psoriasis en plaques chez l'adulte .

Mécanisme D'action

Target of Action

Benvitimod primarily targets the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . In addition, this compound also interacts with Cytokine receptors .

Mode of Action

This compound acts as an agonist of the AhR . It binds directly to the AhR, leading to its activation . This interaction results in the suppression of inflammatory cytokines, modulation of skin barrier protein expression, reduction of oxidative stress, and regulation of gene expression in immune cells .

Biochemical Pathways

The activation of AhR by this compound affects key biochemical pathways involved in psoriasis, including the regulation of proinflammatory markers and skin barrier proteins . It also inhibits the Janus kinase/signal transducer and activator of transcription 6 (JAK/STAT6) signaling pathway .

Pharmacokinetics

It is known that this compound is a topical treatment, indicating that it is primarily absorbed through the skin .

Result of Action

The activation of AhR by this compound leads to a range of molecular and cellular effects. It upregulates claudin 4 (CLDN4) and occludin (OCLN), which are important components of tight junctions in the skin . This action helps to maintain the integrity of the skin barrier, which is often compromised in conditions like psoriasis . This compound also reduces the production of reactive oxygen species in keratinocytes, further contributing to its therapeutic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known that this compound is well-tolerated in patients with mild to severe plaque psoriasis , suggesting that it maintains its efficacy across a range of disease severities

Analyse Biochimique

Biochemical Properties

Benvitimod interacts with several enzymes, proteins, and other biomolecules, primarily through its role as an aryl hydrocarbon receptor agonist. This interaction leads to the modulation of inflammatory cytokines and skin barrier proteins. This compound binds directly to the aryl hydrocarbon receptor, which in turn regulates gene expression in immune cells, suppresses inflammatory cytokines, and reduces oxidative stress . Additionally, this compound has been shown to upregulate proteins such as CLDN4 and OCLN, which are involved in maintaining the integrity of tight junctions in the skin .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to inhibit the phosphorylation of STAT6, a key regulator in the inflammatory response, and to induce the nuclear translocation of NRF2, which reduces the production of reactive oxygen species in keratinocytes . These actions help to alleviate symptoms of psoriasis by reducing inflammation and promoting skin barrier function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the aryl hydrocarbon receptor, which is a ligand-dependent transcription factor. Upon binding, this compound activates the receptor, leading to the suppression of inflammatory cytokines such as IL-17A and IL-22, and the modulation of skin barrier protein expression . This results in the inhibition of keratinocyte hyperproliferation and the reduction of oxidative stress . Additionally, this compound’s antioxidant properties help to scavenge reactive oxygen species, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound improves inflammatory skin lesions as early as two weeks into treatment and continues to show benefits up to twelve weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective in reducing the severity of psoriasis at certain dosages, with a 1% cream formulation being commonly used .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the downregulation of pro-inflammatory cytokines and the activation of the NRF2 pathway . This pathway helps to maintain cellular homeostasis by reducing oxidative stress and promoting the expression of antioxidant proteins . This compound’s interaction with these pathways contributes to its therapeutic effects in treating psoriasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the aryl hydrocarbon receptor . This receptor-mediated transport allows this compound to localize to specific areas of the skin where it can exert its therapeutic effects . The distribution of this compound within the skin is crucial for its effectiveness in treating inflammatory skin conditions .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with the aryl hydrocarbon receptor to regulate gene expression . This localization is essential for its function as a transcription factor modulator and for its ability to suppress inflammatory cytokines and promote skin barrier function . The targeting of this compound to specific cellular compartments is facilitated by its binding to the aryl hydrocarbon receptor .

Méthodes De Préparation

Le tapinarof peut être synthétisé par diverses méthodes. L'une de ces méthodes implique l'utilisation de chlorhydrate de pyridine et de E-4-isopropyl-3,5-diméthoxy-stilbène. La réaction est effectuée sous protection d'azote à des températures élevées, suivie d'un refroidissement et d'une filtration pour obtenir le produit souhaité . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires avec des conditions de réaction optimisées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le tapinarof subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le tapinarof peut être oxydé pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier la structure stilbénique du tapinarof.

Substitution : Le tapinarof peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

Le tapinarof a un large éventail d'applications de recherche scientifique :

Chimie : Le tapinarof est étudié pour ses propriétés chimiques uniques et son potentiel en tant qu'intermédiaire de synthèse.

Biologie : Le rôle du tapinarof dans la modulation du récepteur des hydrocarbures aromatiques (AhR) en fait un outil précieux pour l'étude des voies de signalisation cellulaire.

Médecine : Le tapinarof est principalement utilisé dans le traitement du psoriasis en plaques en raison de ses effets anti-inflammatoires et immunomodulateurs

Industrie : Les propriétés antioxydantes du tapinarof en font un candidat potentiel pour une utilisation dans les produits de soins de la peau et cosmétiques

5. Mécanisme d'action

Le tapinarof exerce ses effets en se liant au récepteur des hydrocarbures aromatiques (AhR) et en l'activant. Après activation, l'AhR se transloque vers le noyau, où il s'hétérodimérise avec le translocateur nucléaire de l'AhR (ARNT). Ce complexe se lie ensuite à des sites de reconnaissance d'ADN spécifiques pour transcrire des gènes répondant à l'AhR. De plus, l'activation de l'AhR conduit à la modulation des cytokines inflammatoires, de l'expression des protéines de la barrière cutanée et à la réduction du stress oxydatif .

Applications De Recherche Scientifique

Tapinarof has a wide range of scientific research applications:

Chemistry: Tapinarof is studied for its unique chemical properties and potential as a synthetic intermediate.

Biology: Tapinarof’s role in modulating the aryl hydrocarbon receptor (AhR) makes it a valuable tool in studying cellular signaling pathways.

Medicine: Tapinarof is primarily used in the treatment of plaque psoriasis due to its anti-inflammatory and immunomodulatory effects

Industry: Tapinarof’s antioxidant properties make it a potential candidate for use in skincare and cosmetic products

Comparaison Avec Des Composés Similaires

Le tapinarof est unique en raison de son mécanisme d'action spécifique et de ses applications thérapeutiques. Les composés similaires comprennent :

Goudron de houille : Utilisé pour les maladies cutanées inflammatoires, mais il a une forte odeur et une couleur qui limitent son utilisation.

Glyteer : Un autre mélange brut aux propriétés antioxydantes, mais moins favorable en raison de ses caractéristiques sensorielles.

Resvératrol : Un stilbénoïde aux propriétés antioxydantes, mais avec des cibles moléculaires et des applications différentes

Le tapinarof se démarque par son efficacité, son profil de sécurité et son ciblage spécifique du récepteur des hydrocarbures aromatiques, ce qui en fait un complément précieux aux options de traitement du psoriasis en plaques et d'autres affections inflammatoires .

Propriétés

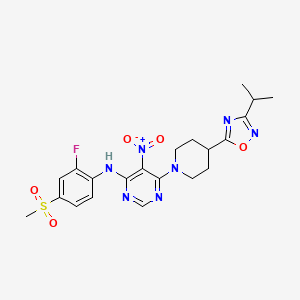

IUPAC Name |

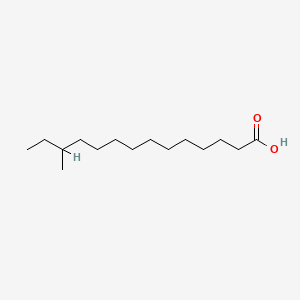

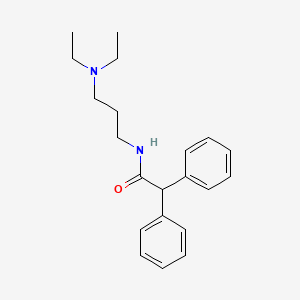

5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISJNXNHJRQYJO-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045262 | |

| Record name | 3,5-Dihydroxy-4-isopropyl-trans-stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tapinarof is a therapeutic aryl hydrocarbon receptor-modulating agent (TAMA) that binds to and activates the aryl hydrocarbon receptor (AhR). AhR is a ligand-dependent transcription factor that regulates gene expression in a variety of cell types, including macrophages, T-cells, antigen-presenting cells, fibroblasts, and keratinocytes. Upon binding to its ligand, AhR heterodimerizes with AhR nuclear translocator (ARNT) to form a complex with a high affinity for DNA binding. The AhR-ligand/ARNT complex can then bind to the specific DNA recognition sites to transcribe AhR-responsive genes. Additionally, AhR also exerts its effect through other transcription factors such as the nuclear factor κB and nuclear factor erythroid 2-related factor 2 (Nrf2), a downstream product of AhR-induced transcription that has antioxidant properties. Dysregulation of AhR is one of the hallmarks of psoriasis, as psoriasis patients have a higher serum concentration of AhR compared to healthy individuals. Treatment of AhR ligands in vitro also results in a gene expression profile that is implicated in the pathogenesis of psoriasis. For instance, AhR activation causes the expansion and differentiation of Th17 and Th22, two major T cells responsible for releasing inflammatory cytokines IL-17 and IL-22.. Additionally, AhR activation also recruits persistent skin resident memory T cells, thus contributing to the chronicity of psoriasis. However, the specific binding of tapinarof to AhR modulates a unique set of genes that are dysregulated in psoriasis, distinctive from other AhR ligands. Further, tapinarof also induces barrier protein expression, such as filaggrin, hornerin, and involucrin, to restore the skin barrier and epidermal function and decrease oxidative stress. It is currently unknown why AhR ligands like tapinarof can reduce psoriatic inflammations in one setting but upregulate inflammatory genes in another setting. It is possible that the anti-inflammatory effect of tapinarof as an AhR agonist might be due to Nrf2. Although Nrf2 is a known downstream effector of AhR, not all AhR agonists activate this pathway. For instance, 2,3,7,8-tetrachlorodibenzo-p-dioxin, an AhR agonist, does not show any antioxidant activity after AhR activation. Therefore, it is hypothesized that the dual AhR/Nrf2 action of tapinarof is essential to the effect of tapinarof in treating psoriasis. | |

| Record name | Tapinarof | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

79338-84-4 | |

| Record name | 2-(1-Methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79338-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tapinarof [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079338844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tapinarof | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,5-Dihydroxy-4-isopropyl-trans-stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAPINAROF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HW7D0V04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tapinarof is a first-in-class, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist. [, ] It selectively binds to and activates the AhR, a ligand-dependent transcription factor, to exert its therapeutic effects. [, , ]

A: In psoriasis, Tapinarof's activation of AhR leads to a downregulation of pro-inflammatory cytokines like IL-17A, a key driver of the disease. [, , , ] It also reduces the expression of TNF-α and IL-23, further contributing to the dampening of the inflammatory cascade. [, , ]

A: Tapinarof promotes the expression of crucial skin barrier proteins, filaggrin and loricrin, which are often deficient in atopic dermatitis. [, , , ] This contributes to the restoration of skin barrier function and helps reduce inflammation. []

A: Tapinarof has the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol. [, ]

A: Yes, spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy are essential in characterizing Tapinarof. [, ] NMR data provides detailed information about the arrangement of atoms, confirming the structure of Tapinarof and differentiating it from its isomers, such as (Z)-3,5-dihydroxy-4-isopropylstilbene. []

A: Yes, computational chemistry tools, such as density functional theory (DFT), have been utilized to investigate the non-covalent interactions, particularly hydrogen bonding, between Tapinarof and ethanol molecules. [] These studies enhance our understanding of Tapinarof's molecular interactions.

A: Research indicates that structural modifications, such as dimerization, can significantly alter Tapinarof's activity. [] For instance, while Tapinarof itself demonstrates efficacy in colitis models, its dimeric forms lose this effect but gain antimicrobial properties against specific bacteria. [] This highlights the importance of SAR studies in optimizing Tapinarof derivatives for specific therapeutic applications.

A: Tapinarof is formulated as a 1% cream (VTAMA®) for topical administration. [, , , , , , , , ]

A: Yes, high-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for determining the amount of Tapinarof in topical formulations and active pharmaceutical ingredients. [] This method helps ensure the quality and consistency of Tapinarof products. [, ]

A: Studies indicate that topical Tapinarof exhibits minimal systemic absorption. [, , ] This is a favorable characteristic for a topical medication, minimizing the risk of systemic side effects. []

A: Research shows that plasma concentrations of Tapinarof generally decline from the first day of application to day 21, suggesting limited accumulation in the body. []

A: Yes, Tapinarof has been extensively studied in animal models. In a mouse model of psoriasis induced by imiquimod, Tapinarof effectively reduced inflammation, inhibited keratinocyte proliferation, and improved markers of skin barrier function. [] It also showed promise in a human skin graft model of face transplantation, ameliorating inflammation and promoting immune regulation. []

A: Two large, pivotal phase 3 trials (PSOARING 1 and 2) demonstrated that Tapinarof 1% cream applied once daily for 12 weeks was significantly more effective than a placebo in treating adults with mild-to-severe plaque psoriasis. [, , , ] A significant proportion of patients achieved clear or almost clear skin, with a favorable safety profile. [, , , ]

A: Yes, one of the remarkable aspects of Tapinarof therapy is its sustained effect. [, , ] The PSOARING 3 trial, a long-term extension study, revealed that a high percentage of patients who achieved clear skin with Tapinarof experienced a remittive effect lasting for an average of four months after stopping treatment. [, , ]

A: The most frequently reported adverse events in clinical trials were generally mild to moderate and localized to the application site. [, , ] These include folliculitis, contact dermatitis, and headache. [, , ]

A: Clinical trials indicate a favorable systemic safety profile for Tapinarof. [, , , , ] Systemic adverse events were infrequent and generally mild. [, , , , ]

A: While Tapinarof is generally well-tolerated, it is essential to exercise caution when prescribing it for sensitive areas like the face and intertriginous zones. [, , , , ] Close monitoring for local reactions is advised.

A: High-performance liquid chromatography (HPLC) coupled with UV detection at 313 nm is the primary method for quantifying Tapinarof in topical formulations and active pharmaceutical ingredients. [] This method provides accurate and precise measurements, ensuring the quality of Tapinarof products. []

A: While the provided research doesn't delve into specific solubility studies, the fact that Tapinarof is effectively delivered as a cream suggests good solubility in the formulation's base. [, , , , , , , , ] Further research into its solubility in various solvents could optimize its formulation for enhanced delivery and stability.

A: The HPLC method employed for Tapinarof quantification has been validated, demonstrating suitable accuracy, precision, and specificity. [, ] This ensures reliable and reproducible results in quality control settings. [, ]

A: The discovery of Tapinarof's transformation into antibacterial agents by the bacteria Photorhabdus highlights its potential in other therapeutic areas. [] Further exploration of its derivatives could lead to novel antibiotics, particularly against challenging pathogens like MRSA and VRE. [] This underscores the importance of cross-disciplinary collaborations between dermatology, microbiology, and medicinal chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

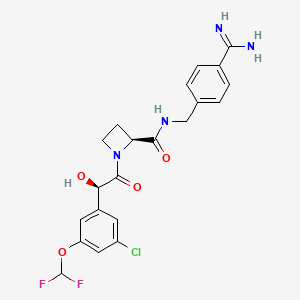

![8-[(2-ethyl-6-methylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1666083.png)

![(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1666094.png)